molecular formula C16H28O B1239977 (E)-5-Cyclohexadecen-1-one CAS No. 35951-24-7

(E)-5-Cyclohexadecen-1-one

Cat. No.: B1239977
CAS No.: 35951-24-7
M. Wt: 236.39 g/mol
InChI Key: ABRIMXGLNHCLIP-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthesis involves the following steps:

Industrial Production Methods

The industrial production of 5-Cyclohexadecen-1-one follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexadecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bond or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Cyclohexadecen-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclohexadecen-1-one involves its interaction with olfactory receptors, leading to the perception of its musk scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the characteristic musk odor .

Comparison with Similar Compounds

Similar Compounds

    Civetone: A natural musk scent with a similar macrocyclic structure.

    Muscone: Another natural musk compound with a similar structure and scent profile.

    Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.

Uniqueness

5-Cyclohexadecen-1-one is unique due to its unsaturated structure, which imparts a distinct musk scent with floral, amber, and civet tones . This makes it a valuable substitute for natural musks in various applications.

Properties

CAS No.

35951-24-7

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(5E)-cyclohexadec-5-en-1-one

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+

InChI Key

ABRIMXGLNHCLIP-SOFGYWHQSA-N

SMILES

C1CCCCCC(=O)CCCC=CCCCC1

Isomeric SMILES

C1CCCCCC(=O)CCC/C=C/CCCC1

Canonical SMILES

C1CCCCCC(=O)CCCC=CCCCC1

Key on ui other cas no.

37609-25-9

Synonyms

5-cyclohexadecen-1-one

Origin of Product

United States

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